molecular formula C₁₈H₁₁D₁₀NO B1162611 α-(4-Piperidyl)benzhydrol-d10

α-(4-Piperidyl)benzhydrol-d10

Cat. No.: B1162611
M. Wt: 277.43
Attention: For research use only. Not for human or veterinary use.
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Description

α-(4-Piperidyl)benzhydrol-d10 is a deuterium-labeled isotopologue of α-(4-Piperidyl)benzhydrol (Azacyclonol), which is a key chemical intermediate in the synthesis of Fexofenadine, a common antihistamine medication . The molecular formula of this labeled compound is C18H11D10NO, and it has a molecular weight of 277.43 g/mol . It is typically supplied as a white to almost white solid . Deuterated standards like this one are critical tools in pharmaceutical and analytical research, particularly in mass spectrometry and other quantitative analytical techniques. The incorporation of ten deuterium atoms (d10) creates a distinct mass difference from the non-labeled compound, allowing it to serve as an ideal internal standard for precise and accurate measurement of drug concentrations, metabolite profiling, and studying pharmacokinetics without interference . For research purposes, the unlabeled parent compound, Azacyclonol, has a CAS Registry Number of 115-46-8 and a molecular weight of 267.37 g/mol . Proper storage is essential for maintaining the integrity of this reagent; it is recommended to keep the container tightly closed and store in a cool, dry, and well-ventilated area, with some suppliers suggesting storage at 2-8°C in a refrigerator . Please note that all products and services are for research use only and are not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C₁₈H₁₁D₁₀NO

Molecular Weight

277.43

Synonyms

α,α-Diphenyl-d10-4-piperidinemethanol;  4-(Diphenyl-d10-hydroxymethyl)piperidine;  4-(Hydroxydiphenyl-d10-methyl)piperidine;  Ataractan-d10;  Azacyclonol-d10;  Calmeran-d10;  Diphenyl-d10(piperidin-4-yl)methanol;  Diphenyl-d10-4-piperidylmethanol;  Frenoton-

Origin of Product

United States

The Significance of Deuterium Isotope Labeling in Advanced Molecular Science

Deuterium (B1214612) isotope labeling is a powerful technique in which hydrogen atoms in a molecule are replaced by deuterium atoms. clearsynth.com This substitution is minimally disruptive to the compound's basic chemical properties but introduces a detectable mass change and can influence the rates of chemical reactions. chem-station.com This "kinetic isotope effect" is a cornerstone of mechanistic studies, allowing researchers to probe the intricate steps of chemical and biological transformations. symeres.com

In the realm of analytical chemistry, particularly in techniques like mass spectrometry, deuterated compounds are invaluable as internal standards. clearsynth.comscioninstruments.com Since a deuterated standard is nearly identical to the non-labeled analyte in its chemical behavior, it can be used to accurately quantify the concentration of the target compound in complex mixtures, compensating for variations during sample preparation and analysis. clearsynth.comaptochem.com This ensures a high degree of precision and accuracy in research findings. clearsynth.com

Furthermore, deuterium labeling has gained prominence in pharmaceutical research for its potential to alter the pharmacokinetic profiles of drugs. nih.govresearchgate.net By selectively deuterating positions on a molecule that are susceptible to metabolic breakdown, it's possible to slow down the rate of metabolism, potentially leading to improved drug efficacy and safety. nih.govdntb.gov.uanih.gov

A Look Back: the Research Context of α 4 Piperidyl Benzhydrol Azacyclonol

α-(4-Piperidyl)benzhydrol, also known as azacyclonol (B1665903), was investigated in the mid-20th century as a potential therapeutic agent. wikipedia.orgncats.io It was explored for its "ataractic" properties, with research suggesting it could diminish hallucinations in individuals with psychosis. wikipedia.orgncats.io Some studies from that era investigated its use in treating the hallucinatory effects of substances like LSD and mescaline. wikipedia.orgtaylorandfrancis.com

Despite initial interest, azacyclonol's clinical effectiveness was found to be inconsistent, and it did not achieve widespread use. wikipedia.orgncats.io However, the compound remains relevant in modern research as it is a major active metabolite of the well-known antihistamine, terfenadine (B1681261). wikipedia.orgmedchemexpress.com The metabolism of terfenadine to azacyclonol is primarily carried out by cytochrome P450 enzymes, particularly CYP3A4. taylorandfrancis.com Azacyclonol is also a key intermediate in the synthesis of fexofenadine (B15129), the active metabolite of terfenadine that was developed to avoid the side effects associated with the parent drug. pharmaffiliates.comchemicalbook.com

Enhancing Research: the Rationale for Deuterated Analogue Synthesis

Total Synthesis Approaches for α-(4-Piperidyl)benzhydrol Precursors

The initial stage in the synthesis of α-(4-Piperidyl)benzhydrol-d10 involves the creation of its non-deuterated precursor, α-(4-piperidyl)benzhydrol. Various synthetic routes have been developed, which can be broadly categorized into convergent and linear pathways.

Convergent and Linear Synthetic Pathways to the Core Structure

The synthesis of a complex molecule can be approached in a stepwise, linear fashion or by preparing separate fragments that are later combined in a convergent manner. drugdesign.orgwikipedia.org Both strategies have been applied to the synthesis of α-(4-piperidyl)benzhydrol.

A common and efficient linear synthesis starts from 4-piperidinecarboxylic acid. cjph.com.cn This route involves the esterification and N-protection of the starting material, followed by a Grignard reaction with phenylmagnesium bromide to form the tertiary alcohol. Subsequent hydrolysis yields the desired α,α-diphenyl-4-piperidinemethanol (azacyclonol). cjph.com.cn This method is advantageous due to the use of readily available and inexpensive raw materials, a short synthetic route, and straightforward operations. cjph.com.cn

Another established linear route utilizes the organometallic addition of 4-bromopyridine (B75155) to benzophenone (B1666685). wikipedia.org The resulting α,α-diphenyl-4-pyridinemethanol is then subjected to catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine (B6355638) ring, yielding the final product. wikipedia.org However, this method can be hampered by the need for high-pressure reactions and the use of precious metal catalysts, which can increase production costs. google.com

Synthetic Pathway Key Starting Materials Key Reactions Advantages Disadvantages References
Linear Synthesis 4-Piperidinecarboxylic acidEsterification, N-protection, Grignard reaction, HydrolysisInexpensive materials, short route, simple operations cjph.com.cn
Linear Synthesis 4-Bromopyridine, BenzophenoneOrganometallic addition, Catalytic hydrogenationHigh pressure, expensive catalysts wikipedia.orggoogle.com
Convergent Synthesis Protected 4-lithiated piperidine, BenzophenoneFragment couplingHigher overall yield, flexibility for analog synthesis drugdesign.orgic.ac.uk

Regioselective and Stereoselective Considerations in Precursor Synthesis

Regioselectivity and stereoselectivity are crucial aspects of the synthesis of α-(4-piperidyl)benzhydrol precursors to ensure the correct arrangement of atoms in the final molecule.

In the Grignard reaction-based synthesis starting from a 4-substituted piperidine derivative, regioselectivity is inherently controlled by the starting material, as the diphenylmethanol (B121723) group is introduced specifically at the 4-position of the piperidine ring. cjph.com.cn

When starting from 4-bromopyridine, the initial organometallic addition to benzophenone is regioselective for the 4-position of the pyridine ring. wikipedia.org The subsequent hydrogenation of the pyridine ring to a piperidine ring does not typically introduce stereochemical issues at the 4-position, as it is not a chiral center.

Stereoselectivity is not a primary concern for the synthesis of the achiral α-(4-piperidyl)benzhydrol core itself. However, it becomes critical when synthesizing chiral derivatives or when considering the spatial arrangement of substituents in more complex analogs.

Controlled Deuterium Labeling Techniques for α-(4-Piperidyl)benzhydrol-d10

The introduction of deuterium into the α-(4-piperidyl)benzhydrol structure is a critical step in producing the d10 isotopologue. This process requires specialized techniques to achieve high levels of isotopic enrichment at specific positions. The "-d10" designation indicates that ten hydrogen atoms have been replaced by deuterium, specifically on the two phenyl rings. cymitquimica.comscbt.com

Deuteration of Aromatic Moieties (Phenyl Rings) for α-(4-Piperidyl)benzhydrol-d10 Synthesis

The ten deuterium atoms in α-(4-piperidyl)benzhydrol-d10 are located on the two phenyl groups. A common strategy to achieve this is to use a deuterated starting material in the synthesis. For instance, deuterated benzophenone (benzophenone-d10) can be used in the Grignard reaction with a suitable piperidine derivative. Benzophenone-d10 can be prepared from benzene-d6 (B120219) through Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis.

Alternatively, direct hydrogen-deuterium exchange on the aromatic rings of the pre-formed α-(4-piperidyl)benzhydrol can be performed. This can be achieved using various catalytic systems. Palladium-catalyzed H/D exchange reactions using D2O as the deuterium source have proven effective for the deuteration of arenes. acs.org These methods can exhibit high functional group tolerance, which is essential when dealing with a molecule containing both hydroxyl and secondary amine groups. acs.org

Deuterium Exchange Reactions and Catalytic Deuteration Methodologies

Catalytic deuterium exchange reactions are a powerful tool for introducing deuterium into organic molecules. researchgate.netprinceton.edu For the synthesis of α-(4-piperidyl)benzhydrol-d10, these methods can be applied to deuterate the phenyl rings.

Various catalysts, including platinum group metals on carbon supports, can facilitate the deuteration of aromatic compounds in the presence of a deuterium source like D2O. researchgate.net Ruthenium-based catalysts, such as the Shvo catalyst, have also been shown to be effective for the deuteration of various organic compounds. epo.org The choice of catalyst and reaction conditions is crucial to ensure high levels of deuterium incorporation and to avoid unwanted side reactions.

While the primary labeling in α-(4-piperidyl)benzhydrol-d10 is on the phenyl rings, it's worth noting that methods also exist for the deuteration of piperidine rings. d-nb.info These often involve the catalytic reduction of pyridines with deuterium gas (D2) or the use of deuteride (B1239839) sources. d-nb.info However, for the specific target molecule, the focus remains on the aromatic moieties.

Deuteration Method Deuterium Source Catalyst/Reagent Key Features References
Use of Labeled Precursor Benzene-d6Friedel-Crafts acylation reagentsBuilds the deuterated structure from the start
Catalytic H/D Exchange D2OPalladium on carbonNondirected late-stage deuteration of arenes acs.org
Catalytic H/D Exchange D2OPlatinum group metalsMulti-deuteration of compounds researchgate.net
Catalytic Deuteration D2OShvo catalyst (Ruthenium-based)Effective for various organic compounds epo.org

Strategies for Achieving High Isotopic Enrichment and Purity

Achieving high isotopic enrichment and purity is paramount for the utility of deuterated standards in analytical applications. researchgate.net The goal is to maximize the incorporation of deuterium at the desired positions while minimizing the presence of partially deuterated or non-deuterated species. tandfonline.com

Several factors influence the level of isotopic enrichment:

Choice of Deuterium Source: Using a highly enriched deuterium source, such as 99%+ D2O, is fundamental.

Reaction Conditions: Optimizing reaction parameters like temperature, pressure, and reaction time is critical. Prolonged reaction times or harsher conditions can sometimes lead to higher incorporation but may also cause degradation or side reactions.

Catalyst Selection and Loading: The type and amount of catalyst can significantly impact the efficiency and selectivity of the deuteration process.

Purification: After the deuteration reaction, purification techniques such as chromatography are essential to isolate the desired deuterated compound with high chemical and isotopic purity.

Techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for verifying the isotopic enrichment and structural integrity of the final α-(4-piperidyl)benzhydrol-d10 product. researchgate.net

Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. europa.eu It is considered a primary ratio method of measurement by the International System of Units (SI). nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, in this case, α-(4-Piperidyl)benzhydrol-d10, to the sample containing the analyte of interest, azacyclonol. nih.gov

Principles and Method Development for Trace Analysis

The core principle of IDMS lies in the assumption that the stable isotope-labeled internal standard behaves chemically and physically identically to the native analyte during sample preparation and analysis. lgcstandards.com Any loss of the analyte during extraction, cleanup, or derivatization will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, even with incomplete recovery. lgcstandards.com

For trace analysis, where the concentration of the analyte is very low, the use of a stable isotope-labeled internal standard is particularly crucial. lgcstandards.com Method development for trace analysis using IDMS with α-(4-Piperidyl)benzhydrol-d10 would involve:

Spiking: A precise amount of α-(4-Piperidyl)benzhydrol-d10 is added to the biological sample (e.g., urine, serum) at the earliest stage of the analytical workflow.

Equilibration: The sample is thoroughly mixed to ensure complete homogenization of the internal standard with the native azacyclonol.

Sample Preparation: This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the matrix.

Analysis by Mass Spectrometry: The prepared sample is then analyzed by a mass spectrometer, which can differentiate between azacyclonol and α-(4-Piperidyl)benzhydrol-d10 based on their mass-to-charge (m/z) ratio.

Quantification: The concentration of azacyclonol is calculated based on the measured isotope ratio and the known amount of the internal standard added.

Enhancement of Analytical Precision and Accuracy in Complex Research Matrices

Biological matrices such as blood, plasma, and urine are inherently complex and can significantly impact the accuracy and precision of analytical measurements. lcms.cz The use of α-(4-Piperidyl)benzhydrol-d10 as an internal standard in IDMS effectively mitigates these matrix effects, leading to a substantial enhancement in analytical performance. lcms.czcerilliant.com

Key benefits include:

Correction for Matrix Effects: Co-eluting endogenous compounds in the matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. nih.gov Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. lgcstandards.com By using the ratio of the analyte to the internal standard, these effects are normalized, resulting in more accurate results. nih.gov

Compensation for Sample Loss: During the multi-step sample preparation process, some of the analyte may be lost. The stable isotope-labeled internal standard compensates for these losses, as it is lost at the same rate as the native analyte.

Improved Precision and Reproducibility: By correcting for variations in sample preparation and matrix effects, the use of α-(4-Piperidyl)benzhydrol-d10 leads to lower coefficients of variation (CVs) and improved reproducibility of the analytical method. fda.gov

Table 1: Impact of Internal Standard on Analytical Accuracy and Precision

ParameterWithout Internal StandardWith α-(4-Piperidyl)benzhydrol-d10 (IDMS)
Accuracy (% Bias) Can be significantly affected by matrix effects, leading to over or underestimation.High accuracy, as matrix effects and sample loss are compensated for.
Precision (%RSD) Higher variability due to inconsistent matrix effects and sample preparation losses.Lower variability and improved reproducibility.
Reliability Lower confidence in results from complex matrices.High confidence in the quantitative data.

Chromatographic Separation Coupled with Mass Spectrometric Detection

Chromatographic techniques, such as liquid chromatography (LC) and gas chromatography (GC), are often coupled with mass spectrometry (MS) to provide the high selectivity and sensitivity required for the analysis of compounds in complex mixtures. The use of α-(4-Piperidyl)benzhydrol-d10 is integral to these methods for accurate quantification of azacyclonol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Azacyclonol and Deuterated Analogues

LC-MS/MS is a preferred technique for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity and specificity. veedalifesciences.com A study by Saito et al. (2022) describes the use of LC-MS for the screening and identification of azacyclonol and fexofenadine in human urine. researchgate.net While this study focused on differentiation from an isomer, the principles can be applied to a quantitative method using α-(4-Piperidyl)benzhydrol-d10.

A typical LC-MS/MS method for azacyclonol would involve:

Chromatographic Separation: A reversed-phase column, such as a Poroshell C18, is commonly used. researchgate.net The mobile phase often consists of a mixture of an aqueous component with a modifier like acetic acid and an organic solvent such as acetonitrile. researchgate.net A gradient elution is typically employed to achieve optimal separation from other matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ionization mode is frequently used. researchgate.net The instrument is set to monitor specific mass transitions for both azacyclonol and its deuterated internal standard, α-(4-Piperidyl)benzhydrol-d10. This is known as Multiple Reaction Monitoring (MRM).

Table 2: Illustrative LC-MS/MS Parameters for Azacyclonol Analysis

ParameterCondition
LC Column Poroshell C18 or similar reversed-phase column researchgate.net
Mobile Phase A 0.1% Acetic Acid in Water researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Gradient Optimized for separation of azacyclonol from matrix interferences
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for Azacyclonol 268.2 nih.gov
Product Ion (m/z) for Azacyclonol To be determined empirically
Precursor Ion (m/z) for α-(4-Piperidyl)benzhydrol-d10 278.2
Product Ion (m/z) for α-(4-Piperidyl)benzhydrol-d10 To be determined empirically

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives

GC-MS is another powerful technique for the analysis of azacyclonol. Since azacyclonol is not sufficiently volatile for direct GC analysis, a derivatization step is often required to increase its volatility.

A study by Kuhlman et al. (1992) presents a GC-MS method for the analysis of azacyclonol in serum and urine. nih.gov In this method, azacyclonol and an internal standard are derivatized with heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov This derivatization targets the hydroxyl and piperidinyl nitrogen groups on the azacyclonol molecule, creating a more volatile compound suitable for GC analysis. nih.gov The limit of quantitation (LOQ) for this method was reported as 1 ng/ml in urine. nih.gov

Alternatively, a method described by Martens (1996) for the determination of azacyclonol in human serum using GC-MS does not require a derivatization step. nih.gov This method relies on an efficient liquid-liquid extraction and back-extraction cleanup procedure to achieve a detection limit of 2 ng/ml. nih.gov

Table 3: Comparison of GC-MS Methodologies for Azacyclonol

FeatureKuhlman et al. (1992) nih.govMartens (1996) nih.gov
Derivatization Yes, with Heptafluorobutyric Anhydride (HFBA)No
Sample Matrix Serum and UrineHuman Serum
Cleanup Alkaline ExtractionLiquid-Liquid Extraction and Back-Extraction
Limit of Quantitation/Detection LOQ of 1 ng/ml (urine)LOD of 2 ng/ml

Matrix Effect Assessment and Internal Standard Normalization Strategies in Analytical Methods

A critical aspect of developing and validating bioanalytical methods is the assessment of matrix effects. rsc.org Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte, leading to either ion suppression or enhancement. nih.gov This can significantly compromise the accuracy and precision of the analytical method. nih.gov

The use of a stable isotope-labeled internal standard like α-(4-Piperidyl)benzhydrol-d10 is the most effective strategy to normalize for matrix effects. chromatographyonline.com Because the internal standard is chemically identical to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. lgcstandards.com

Assessment of Matrix Effects:

The extent of matrix effects can be evaluated by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked blank matrix sample. researchgate.net The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.

Internal Standard Normalization:

When a stable isotope-labeled internal standard is used, the response of the analyte is normalized to the response of the internal standard. This is achieved by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then used for quantification, effectively canceling out the variability introduced by matrix effects. cerilliant.com The success of this normalization relies on the co-elution of the analyte and the internal standard, ensuring they are subjected to the same matrix environment in the mass spectrometer's ion source. chromatographyonline.com

Applications in Pharmacokinetic and Disposition Studies in Preclinical Models

The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to understanding its potential clinical behavior. Deuterated standards like α-(4-Piperidyl)benzhydrol-d10 are instrumental in these investigations, enabling robust and reliable data generation from in vitro and animal models.

Determination of Compound and Metabolite Levels in Biological Research Samples (e.g., in vitro systems, animal tissues)

The accurate measurement of a parent drug and its metabolites in biological samples is a cornerstone of pharmacokinetic analysis. α-(4-Piperidyl)benzhydrol-d10 is employed as an internal standard in LC-MS/MS methods to quantify azacyclonol, a significant metabolite of several compounds, including the antihistamine terfenadine. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring high-quality quantitative data.

A key preclinical model for studying hepatic metabolism and disposition is the sandwich-cultured hepatocyte system. This in vitro model maintains the polarized nature of hepatocytes, allowing for the investigation of uptake, metabolism, and excretion into both bile and the sinusoidal blood compartment.

In a study investigating the hepatobiliary disposition of terfenadine in sandwich-cultured rat hepatocytes, the formation of its metabolite, azacyclonol, was quantified using LC/MS/MS. nih.gov While the study did not explicitly state the use of α-(4-Piperidyl)benzhydrol-d10, it represents a model application where such a deuterated standard would be essential for precise quantification. The experiment involved incubating the hepatocytes with terfenadine and measuring the subsequent formation of metabolites over time.

The results from such studies can provide critical parameters for pharmacokinetic models. For instance, the rate of formation of azacyclonol can be determined under various conditions, such as in the presence of enzyme inducers. In the aforementioned study, treatment of the rat hepatocytes with dexamethasone, a known inducer of cytochrome P450 enzymes, significantly increased the formation rate of azacyclonol. nih.gov

Table 1: Formation Rate of Azacyclonol in Sandwich-Cultured Rat Hepatocytes
Treatment GroupRate Constant for Azacyclonol Formation (h⁻¹)
Control0.041
Dexamethasone-Treated0.76

This table illustrates the significant increase in the formation rate of azacyclonol in rat hepatocytes treated with the enzyme inducer dexamethasone, as determined in a preclinical in vitro study. nih.gov The use of α-(4-Piperidyl)benzhydrol-d10 as an internal standard in the LC/MS/MS analysis would be critical for the accuracy of these measurements.

Investigation of In Vitro Bioavailability and Distribution Characteristics Utilizing Deuterated Probes

Beyond simple quantification, deuterated compounds are pivotal in probing the mechanisms of drug distribution and bioavailability at a cellular level. The sandwich-cultured hepatocyte model is again highly valuable here, as it allows for the differentiation between compounds that remain in the cells, are transported back into the culture medium (basolateral excretion), or are eliminated into the bile canaliculi (biliary excretion).

By using α-(4-Piperidyl)benzhydrol-d10 as an internal standard, researchers can accurately trace the fate of the formed azacyclonol within this in vitro system. This provides insights into its potential for hepatic accumulation and its primary routes of efflux from the liver cells.

The study by Turncliff and colleagues also shed light on the disposition of terfenadine and its metabolites within the hepatocyte culture system. nih.gov By analyzing the concentrations in the cell lysate, the culture medium, and the bile compartment, a comprehensive picture of the compound's distribution can be formed. These data are crucial for predicting the hepatic clearance and potential for drug-drug interactions involving transport proteins.

Table 2: Hepatobiliary Disposition Parameters for Terfenadine and its Metabolites in Sandwich-Cultured Rat Hepatocytes
CompoundParameterRate Constant (h⁻¹)
TerfenadineHepatocyte Uptake2.5
Basolateral Excretion3.2
Fexofenadine (preformed)Hepatocyte Uptake0.08
Biliary Excretion0.44
Azacyclonol (from Terfenadine)Formation0.041 (Control) - 0.76 (DEX-treated)

This table summarizes key pharmacokinetic parameters determined for terfenadine and its metabolites in a preclinical in vitro model. nih.gov Such detailed characterization of a metabolite's behavior, like that of azacyclonol, is underpinned by precise analytical methods that would ideally employ a deuterated internal standard such as α-(4-Piperidyl)benzhydrol-d10.

Mechanistic Elucidation Through Isotopic Labeling Studies

Probing Reaction Mechanisms and Transition States

Isotopic labeling with deuterium (B1214612) is instrumental in elucidating the intricate details of chemical reaction mechanisms, particularly for determining rate-limiting steps and the structure of transition states.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. A primary deuterium KIE occurs when the bond to a deuterium atom is broken in the rate-determining step of a reaction. portico.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

In the context of α-(4-Piperidyl)benzhydrol-d10, the deuterium labels are on the aromatic phenyl rings. A KIE study could be designed to investigate reactions involving these rings, such as electrophilic aromatic substitution or oxidation. By comparing the reaction rate of the d10-labeled compound (k_D) with the unlabeled compound (k_H), a KIE value (k_H/k_D) can be calculated.

A KIE value significantly greater than 1 (typically 2-7 for primary deuterium KIEs) would indicate that a C-H bond on the phenyl ring is being cleaved during the rate-determining step of the transformation. portico.org

A KIE value close to 1 would suggest that the C-H bonds on the phenyl rings are not broken in the rate-limiting step.

Secondary KIEs, which are smaller effects observed when the labeled atom is not directly involved in bond cleavage, can also provide information about changes in hybridization at a nearby atom during the transition state. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for a Reaction of α-(4-Piperidyl)benzhydrol

Reaction TypeReactantRate ConstantObserved KIE (k_H/k_D)Mechanistic Implication
Aromatic Oxidation (e.g., via a strong oxidizing agent)α-(4-Piperidyl)benzhydrolk_H4.5C-H bond cleavage on a phenyl ring is the rate-determining step.
Aromatic Oxidation (e.g., via a strong oxidizing agent)α-(4-Piperidyl)benzhydrol-d10k_D
N-Oxidation of Piperidine (B6355638) Ringα-(4-Piperidyl)benzhydrolk_H1.05C-H bonds on phenyl rings are not involved in the rate-determining step.
N-Oxidation of Piperidine Ringα-(4-Piperidyl)benzhydrol-d10k_D

Deuterium labels act as silent tracers, allowing chemists to follow the fate of specific atoms through complex reaction sequences. In reactions involving skeletal rearrangements, determining the final position of the deuterium atoms can provide definitive evidence for or against a proposed mechanism.

For instance, in a hypothetical acid-catalyzed rearrangement of α-(4-Piperidyl)benzhydrol, different proposed mechanisms might predict different outcomes for the phenyl rings. By using the d10-labeled compound and analyzing the product structure via Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the exact location of the deuterium atoms can be pinpointed. If a mechanism involves the migration of a phenyl group, the connectivity of the deuterated ring in the product will confirm the migratory path. This method is invaluable for distinguishing between competing mechanistic pathways that might otherwise be indistinguishable.

Investigation of Biotransformation Pathways (in vitro and relevant in vivo animal models)

α-(4-Piperidyl)benzhydrol (azacyclonol) is a known human metabolite of the first-generation antihistamine terfenadine (B1681261). nih.govmedchemexpress.com The study of its own biotransformation is critical for understanding its pharmacology and potential downstream effects. The d10-labeled analogue is an essential tool for these studies.

Cytochrome P450 (CYP) enzymes, located primarily in the liver, are responsible for the phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). wikipedia.orgnih.gov Studies on the parent drug, terfenadine, have established that its N-dealkylation to form azacyclonol (B1665903) is predominantly catalyzed by the CYP3A4 isozyme. taylorandfrancis.comnih.gov

To investigate the metabolism of α-(4-Piperidyl)benzhydrol itself, in vitro experiments using human or rat liver microsomes are standard. These preparations contain a rich complement of CYP enzymes. The general procedure involves:

Incubating α-(4-Piperidyl)benzhydrol-d10 with liver microsomes and an NADPH-generating system to initiate the metabolic reactions.

Analyzing the formation of metabolites over time using LC-MS (Liquid Chromatography-Mass Spectrometry).

Repeating the incubation in the presence of specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). nih.gov

A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor points to that CYP isoform as being primarily responsible for the metabolic pathway. Given the history of the parent compound, CYP3A4 would be the primary candidate for investigation. taylorandfrancis.comnih.gov

The use of a deuterated substrate like α-(4-Piperidyl)benzhydrol-d10 greatly simplifies the task of identifying metabolites in a complex biological matrix. When a mixture of the labeled (d10) and unlabeled (d0) compound is incubated with a metabolic system like liver microsomes, any molecule derived from the drug will appear as a characteristic doublet in the mass spectrum, separated by 10 mass units (or a predictable fraction of 10 if a phenyl group is lost). This "isotopic signature" allows for the confident identification of drug-related material and distinguishes it from endogenous components of the microsomal sample.

Potential metabolic pathways for α-(4-Piperidyl)benzhydrol include:

Oxidation of the piperidine ring: This could lead to the formation of various hydroxylated derivatives.

N-oxidation: Formation of a piperidine N-oxide is a common metabolic route for such structures. google.com

Ring opening: More extensive metabolism could lead to the opening of the piperidine ring.

By tracing the d10 label, each of these potential metabolites can be identified and their structures elucidated using techniques like high-resolution mass spectrometry (HRMS) and NMR.

Metabolic stability refers to the susceptibility of a compound to biotransformation and is often expressed as its in vitro half-life (t½) or intrinsic clearance (CLint) in a system like liver microsomes. nih.gov Compounds that are rapidly metabolized generally have low oral bioavailability and a short duration of action.

Deuteration can be used to improve metabolic stability through the KIE. If a C-H bond is located at a primary site of metabolism (a "metabolic soft spot"), replacing it with a more stable C-D bond can slow down the rate of metabolism, a strategy known as "metabolic switching." This can lead to a longer half-life and increased drug exposure.

Table 2: Representative Metabolic Stability Data in Rat Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
α-(4-Piperidyl)benzhydrol (d0)2527.7The similar stability suggests the phenyl rings are not the primary sites of metabolism. The main metabolic "soft spots" are likely on the piperidine ring or benzhydrol moiety.
α-(4-Piperidyl)benzhydrol-d102824.8

Advanced Structural Characterization and Computational Studies

Crystallographic Analysis of α-(4-Piperidyl)benzhydrol and its Derivatives

Crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystalline lattice. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov While detailed single-crystal X-ray diffraction data for α-(4-Piperidyl)benzhydrol itself remains unpublished in the open literature, analysis of closely related structures provides significant insight. For instance, the unsaturated analog, α-(4-pyridyl)benzhydrol, has been analyzed and found to crystallize in a monoclinic system with the space group P 1 21/c 1. nih.gov The crystallographic parameters for this related compound offer a foundational model for understanding the likely packing and intermolecular interactions in α-(4-Piperidyl)benzhydrol.

It is important to note that α-(4-Piperidyl)benzhydrol is an achiral molecule due to a plane of symmetry. Therefore, the determination of absolute configuration is not applicable. However, for chiral derivatives, X-ray diffraction would be the standard method for unambiguously assigning stereochemistry.

Table 1: Crystallographic Data for the Analog Compound α-(4-Pyridyl)benzhydrol nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a 7.722 Å
b 14.915 Å
c 11.819 Å
α 90.0°
β 95.351°
γ 90.0°

In the solid state, the conformation of α-(4-Piperidyl)benzhydrol is dictated by packing forces and intermolecular interactions, primarily hydrogen bonding. Based on studies of analogous structures, the six-membered piperidine (B6355638) ring is expected to adopt a low-energy chair conformation. To minimize steric strain, the bulky diphenylmethanol (B121723) substituent would strongly prefer to occupy an equatorial position on this ring. The hydroxyl group is a key participant in forming hydrogen bond networks, which significantly influences the crystal packing arrangement.

While the solid-state structure is relatively rigid, the molecule exhibits greater conformational flexibility in solution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, are used to study solution-state conformations. uzh.ch These studies can determine the predominant conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure that is averaged in diffraction experiments.

Spectroscopic Characterization with Deuterium (B1214612) Probes

Spectroscopic methods probe the energy levels within a molecule. The use of α-(4-Piperidyl)benzhydrol-d10, where the ten hydrogens on the phenyl rings are replaced by deuterium, provides a unique spectroscopic probe for vibrational analysis. lgcstandards.com

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. edinst.com The frequencies of these vibrations are determined by the masses of the connected atoms and the strength of the bonds between them. libretexts.org For the parent compound, α-(4-Piperidyl)benzhydrol, characteristic IR absorption bands are observed for the O-H stretch (3500–3200 cm⁻¹), aromatic C=C stretching (1600–1450 cm⁻¹), and C-N stretching (around 1350 cm⁻¹).

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) in α-(4-Piperidyl)benzhydrol-d10 causes a predictable shift in vibrational frequencies for modes involving the substituted atoms. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. This leads to a significant downward frequency shift for vibrations directly involving the C-D bonds compared to the C-H bonds. The aromatic C-H stretching vibrations, typically found between 3100-3000 cm⁻¹, are expected to shift to approximately 2300-2200 cm⁻¹ for the C-D stretch. libretexts.org Similarly, C-H bending modes will also shift to lower wavenumbers. This isotopic shift is a powerful tool, as it allows for the unambiguous assignment of vibrational modes associated with the phenyl rings without interference from other C-H signals in the molecule. nih.gov Vibrations within the piperidyl ring and the O-H group are expected to show negligible shifts, confirming their spectral assignments. libretexts.org

Table 2: Key Infrared Bands and Expected Shifts upon Deuteration

Vibrational ModeTypical Wavenumber (cm⁻¹) in α-(4-Piperidyl)benzhydrol Expected Wavenumber (cm⁻¹) in α-(4-Piperidyl)benzhydrol-d10
O-H Stretch 3500–3200Unchanged
Aromatic C-H Stretch 3100–3000Not Present
Aromatic C-D Stretch Not Present~2300–2200
Piperidine C-H Stretch 2950–2850Unchanged
Aromatic C=C Stretch 1600–1450Minor Shift
C-N Stretch ~1350Unchanged

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. mdpi.com These methods are exceptionally sensitive to the three-dimensional structure and conformation of stereoisomers. plos.org

However, α-(4-Piperidyl)benzhydrol is an achiral molecule. It possesses an internal plane of symmetry that passes through the piperidine ring and the central carbon of the benzhydrol group. Due to this symmetry, the molecule cannot rotate plane-polarized light or exhibit a CD spectrum. Consequently, CD and ORD are not applicable for the structural analysis of the parent compound or its d10 isotopologue.

Should a chiral derivative be synthesized—for example, by introducing a substituent onto one of the phenyl rings to create a chiral center at the benzhydrol carbon—then CD and ORD spectroscopy would become indispensable tools. They could be used to confirm the enantiomeric purity of a sample, assign the absolute configuration by comparison to computational predictions, and study conformational changes in solution. plos.orgnih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to complement and interpret experimental findings, providing insights at a molecular level that can be difficult to obtain otherwise. nextmol.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules. kallipos.gr For α-(4-Piperidyl)benzhydrol, DFT calculations can be employed to determine the lowest energy (most stable) conformation by optimizing the molecular geometry. These calculations can confirm the preference for the chair conformation of the piperidine ring and the equatorial position of the benzhydrol substituent. Furthermore, DFT can be used to compute theoretical vibrational frequencies. researchgate.net These calculated frequencies are invaluable for assigning the bands observed in experimental IR and Raman spectra and can accurately predict the isotopic shifts upon deuteration to d10, validating the experimental observations. nih.gov

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. mdpi.com An MD simulation of α-(4-Piperidyl)benzhydrol in a solvent would provide a dynamic picture of its behavior, revealing the flexibility of the structure. universiteitleiden.nl Such simulations can illustrate the puckering of the piperidine ring, the rotational barriers of the two phenyl groups, and the interaction of the molecule with the surrounding solvent molecules, offering a deeper understanding of its solution-phase conformational landscape.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

The electronic structure and reactivity of α-(4-Piperidyl)benzhydrol-d10 can be extensively modeled using quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like PM3 are employed to provide deep insights into the molecule's behavior at a subatomic level. acs.org DFT calculations, particularly using hybrid functionals like Becke, 3-style, Lee-Yang-Parr (B3LYP) with a double-ζ split-valence basis set, are powerful tools for analyzing molecular and electronic structures. acs.org

These computational studies allow for the determination of key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in charge-transfer interactions. acs.org Spectroscopic studies on charge-transfer (CT) complexes involving the parent compound, azacyclonol (B1665903), have been used to experimentally determine its ionization potential, which can be correlated with computationally derived HOMO energies. researchgate.net

Theoretical calculations can predict that the nitrogen lone pair on the piperidine ring significantly influences the electron density distribution across the molecule. acs.org This distribution, in turn, affects the molecule's reactivity and its interaction with other molecules. The analysis of the Laplacian of critical points (∇²ρ) can reveal which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. acs.org For example, in related structures, such calculations have been used to identify which carbonyl group is more readily reduced in an electron transfer reaction. acs.org

Table 1: Overview of Quantum Mechanical Calculation Methods and Applications

Computational Method Key Parameters Calculated Application/Insight Provided Reference
Density Functional Theory (B3LYP)HOMO/LUMO Energies, Electron Density, Laplacian of Critical PointsPredicts reactivity, kinetic stability, sites of electron transfer, and charge-transfer complex formation. acs.org, acs.org
Semi-empirical (PM3)Molecular and Electronic StructuresProvides a computationally less expensive method for initial structural analysis and electronic property estimation. acs.org
Spectrophotometry & DFTIonization Potential, CT Transition EnergiesCorrelates experimental charge-transfer data with theoretical electronic transitions to validate computational models. researchgate.net, acs.org

Prediction of Isotopic Effects on Reaction Energetics and Equilibria

The substitution of ten hydrogen atoms with deuterium in α-(4-Piperidyl)benzhydrol-d10 is predicted to have significant effects on its reaction energetics, primarily through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For α-(4-Piperidyl)benzhydrol-d10, deuteration occurs on the two phenyl rings.

The primary mechanism for this effect is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for reactions involving its cleavage. This typically results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart (a "normal" KIE where kH/kD > 1).

Computational studies on related benzhydrol compounds have explored the KIE in C-H abstraction reactions. nih.gov These studies show that the magnitude of the KIE can be very large, with values sometimes exceeding the semiclassical limit, suggesting that quantum tunneling plays a role in the hydrogen transfer mechanism. nih.gov The reaction rate's dependence on the C-H bond dissociation energy supports the proposal of an H-atom abstraction mechanism, which is further confirmed by large deuterium KIE values. nih.gov For example, large KIEs (>30) have been observed in the hydrogen abstraction from ethylbenzene-d10 (B166147) by synthetic iron-oxo compounds, indicating that the C-H bond cleavage is the rate-determining step. nih.gov

Table 2: Experimental Kinetic Isotope Effect (KIE) in H-atom Abstraction for Related Substrates

Substrate C-H Bond Dissociation Energy (kcal/mol) Observed kH/kD Reference
Benzhydrol86.812.5 nih.gov
Fluorene88.513.1 nih.gov
Ethylbenzene95.534 nih.gov
Toluene97.424 nih.gov
Cyclohexane99.527 nih.gov

Note: The data illustrates the relationship between bond strength and KIE in reactions analogous to those that α-(4-Piperidyl)benzhydrol-d10 could undergo.

Ligand-Protein Docking and Binding Energy Calculations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For α-(4-Piperidyl)benzhydrol-d10, docking simulations can elucidate its potential interactions with biological targets, such as neurotransmitter receptors.

Studies on structurally similar compounds have identified binding interactions with various receptors, including serotonin (B10506) (5-HT) and muscarinic acetylcholine (B1216132) receptors (M3R). nih.govsci-hub.red In a competitive binding assay, a derivative of azacyclonol showed a binding affinity (Ki) of 1 µM for the M3R. sci-hub.red Docking simulations of this derivative revealed that the nitrogen atom of the pyridine (B92270) ring could form a hydrogen bond, while the cyclohexyl and phenyl rings engage in hydrophobic interactions with receptor residues like Ile225 and Val510. sci-hub.red

The binding energy, which quantifies the affinity between a ligand and a protein, is a critical output of these simulations. A lower binding energy generally indicates a more stable and higher-affinity interaction. researchgate.net Computational approaches like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to calculate the total binding free energy of the ligand-receptor complex. researchgate.net Research on benzoylpiperidine derivatives, which share a core fragment with azacyclonol, has demonstrated high affinity for 5-HT2A receptors, with pKi values as high as 8.04 and IC50 values in the low nanomolar range. nih.gov These studies highlight that both potent affinity and selectivity for specific receptor subtypes can be computationally predicted and experimentally validated. nih.gov

Table 3: Binding Affinities of Structurally Related Compounds to Neuroreceptors

Compound Class/Derivative Target Receptor Binding Affinity Metric Value Reference
Azacyclonol Derivative (3A)M3 Muscarinic (M3R)Ki1 µM sci-hub.red
Azacyclonol Derivative (3A)M3 Muscarinic (M3R)IC501.4 µM sci-hub.red
Benzoylpiperidine Derivative (31)Serotonin 5-HT2AIC501.1 nM nih.gov
Benzoylpiperidine Derivative (32)Serotonin 5-HT2AIC506.0 nM nih.gov
Benzoylpiperidine Derivative (32)Dopamine D2IC5012 nM nih.gov
Benzoylpiperidine Derivative (34)Serotonin 5-HT2ApKi8.04 nih.gov

Future Research Directions and Emerging Applications

Integration with Systems Biology and Metabolomics Platforms Utilizing Stable Isotope Labeling

Systems biology and metabolomics aim to provide a comprehensive understanding of the complex interactions within biological systems. thermofisher.com A cornerstone of these disciplines is the ability to accurately quantify the dynamic changes in metabolite concentrations. creative-proteomics.com Stable isotope-labeled molecules, such as α-(4-Piperidyl)benzhydrol-d10, are indispensable tools for achieving this precision. symeres.com

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards. hilarispublisher.comclearsynth.com They are chemically almost identical to their unlabeled counterparts but are distinguishable by their mass. clearsynth.com When added to a biological sample, α-(4-Piperidyl)benzhydrol-d10 can be used to accurately measure the concentration of the unlabeled α-(4-Piperidyl)benzhydrol (Azacyclonol), a known human metabolite of the antihistamine terfenadine (B1681261). clearsynth.comnih.gov This is critical for correcting variations in sample preparation and analytical instrument response, known as matrix effects. clearsynth.com

The precise data generated using such internal standards is foundational for metabolic flux analysis, which maps the flow of metabolites through biochemical pathways. creative-proteomics.com By accurately tracking the fate of substrates, researchers can gain unparalleled insights into the metabolic wiring of cells. nih.govspringernature.commssm.edu This approach, which combines untargeted metabolomics with stable isotope tracing, can reveal novel metabolic pathways and provide a global overview of cellular processes. acs.org The integration of α-(4-Piperidyl)benzhydrol-d10 into these platforms can enhance the reliability of data used to construct and validate complex systems biology models.

Table 1: Chemical Properties of α-(4-Piperidyl)benzhydrol-d10

PropertyValue
Molecular FormulaC18H11D10NO scbt.com
Molecular Weight277.43 g/mol scbt.com
Synonymsa,a-Diphenyl-d10-4-piperidinemethanol, 4-(Diphenyl-d10-hydroxymethyl)piperidine lgcstandards.comcymitquimica.com
Unlabeled CAS Number115-46-8 lgcstandards.com
Primary ApplicationLabeled intermediate in the synthesis of Fexofenadine (B15129) cymitquimica.com

Development of Novel Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds has evolved significantly, driven by the need for more efficient and precise methods. musechem.com Traditional methods for introducing deuterium include direct exchange with a deuterium source like D₂O, the use of deuterated reagents, or metal-catalyzed hydrogenation. thalesnano.com While effective, these strategies can sometimes require harsh conditions or multi-step syntheses. snnu.edu.cn

The future of isotopic labeling lies in the development of more sophisticated and versatile technologies. adesisinc.com Recent advancements include:

Late-Stage Functionalization: These methods allow for the introduction of deuterium into a complex molecule at a late stage of its synthesis, which is highly atom-economical. snnu.edu.cn

Continuous Flow Chemistry: The use of continuous flow systems, such as those employing Raney nickel catalysts, can improve the safety, scalability, and efficiency of hydrogen isotope exchange reactions for a wide range of compounds. adesisinc.comx-chemrx.com

Photochemical Deuteration: Visible-light induced deuteration is an emerging sustainable method that can operate under mild reaction conditions, making it suitable for complex and sensitive molecules. rsc.org

These novel technologies could streamline the synthesis of molecules like α-(4-Piperidyl)benzhydrol-d10. Applying advanced methods could lead to higher isotopic purity, reduced costs, and the ability to selectively label specific positions within the molecule, further expanding its research applications.

Application in Fragment-Based Drug Discovery and Target Validation Studies

Fragment-based drug discovery (FBDD) has become a powerful strategy for developing new therapeutics. frontiersin.org The approach involves screening small, low-complexity molecules (fragments) to identify those that bind to a biological target. frontiersin.org These initial hits are then grown or linked to create more potent, drug-like lead compounds. frontiersin.org

Isotopically labeled compounds are valuable in FBDD, particularly in screening and hit validation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive for detecting the weak binding interactions typical of fragments. frontiersin.org While protein-based NMR often requires labeling the target protein with ¹⁵N, labeled ligands can also provide crucial information. frontiersin.orgpharm.or.jp

Deuterium-labeled compounds like α-(4-Piperidyl)benzhydrol-d10 have potential applications in this area. clearsynth.com The unlabeled counterpart, azacyclonol (B1665903), possesses known biological activity, and its core structure could be explored as a fragment in FBDD campaigns. nih.gov Using the deuterated version in NMR or mass spectrometry-based screening could help confirm a binding interaction and provide insights into the fragment's orientation in the binding site. thalesnano.com Furthermore, deuterium labeling can be used to investigate the metabolic stability of a potential drug candidate, a key aspect of lead optimization. symeres.com The increased stability of a C-D bond compared to a C-H bond can reduce the rate of metabolic breakdown, a strategy successfully used in approved drugs. musechem.comnih.gov

Addressing Challenges in Multidimensional Isotopic Tracing Methodologies

While powerful, the use of isotopic tracers is not without its challenges. For deuterated standards like α-(4-Piperidyl)benzhydrol-d10, a primary concern is the potential for the deuterium atoms to exchange with hydrogen from the surrounding environment (e.g., solvents) or during analysis. hilarispublisher.comresearchgate.net This "loss of label" can compromise the accuracy of quantitative measurements. hilarispublisher.com Therefore, careful selection of the labeling positions on the molecule is critical to ensure the isotopes are on non-exchangeable sites. thermofisher.comhilarispublisher.com The d10 label on the two phenyl rings of α-(4-Piperidyl)benzhydrol-d10 is generally stable.

The complexity increases with multidimensional isotopic tracing, where multiple stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) are used simultaneously to track different atoms through metabolic networks. nih.govacs.org Interpreting the resulting complex mass spectra and differentiating between various isotopologues (molecules that differ only in their isotopic composition) is a significant analytical and computational challenge. nih.gov High-resolution mass spectrometry is often required to distinguish between metabolites labeled with different heavy nuclei. nih.gov

Future research must focus on developing robust analytical methods and advanced data processing software to overcome these hurdles. nih.gov This includes improving the ability to conduct comprehensive multidimensional explorations of isotopic characterization over time and space. mdpi.com For a compound like α-(4-Piperidyl)benzhydrol-d10, rigorous validation of its isotopic stability under various experimental conditions is essential for its reliable application in these advanced tracing studies. hilarispublisher.com

Table 2: Summary of Potential Future Applications for α-(4-Piperidyl)benzhydrol-d10

Application AreaSpecific Use of α-(4-Piperidyl)benzhydrol-d10Scientific Goal
Metabolomics & Systems BiologyInternal standard for quantitative LC-MS/MS analysis. hilarispublisher.comclearsynth.comAccurate quantification of the metabolite azacyclonol to build robust models of metabolic networks. nih.gov
Synthetic ChemistryTest subject for novel deuterium labeling technologies. adesisinc.comDevelop more efficient, scalable, and precise methods for synthesizing complex deuterated molecules. rsc.org
Fragment-Based Drug Discovery (FBDD)Screening fragment or tool for target validation via NMR or MS. clearsynth.comthalesnano.comIdentify new drug targets and study protein-ligand interactions to develop novel therapeutics. frontiersin.org
Pharmacokinetic StudiesTracer to study metabolic pathways and stability. Understand how structural modifications (deuteration) affect a molecule's metabolic fate. symeres.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-(4-Piperidyl)benzhydrol-d10, and how can reaction conditions be optimized for deuteration efficiency?

  • Methodological Answer : Synthesis typically involves reductive deuteration of the ketone precursor using deuterated reducing agents (e.g., NaBD4 or LiAlD4). Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via LC-MS to track deuterium incorporation. For example, highlights LiBH4 use in analogous reductions, suggesting ethanol as a solvent for improved yield (95–98%) and purity . Isotopic purity should be validated using 1H^1H-NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS) to confirm D10 labeling.

Q. What safety protocols are critical when handling α-(4-Piperidyl)benzhydrol-d10 in laboratory settings?

  • Methodological Answer : Follow hazard guidelines from safety data sheets (SDS): use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult medical advice. Waste disposal must comply with local regulations (e.g., EPA 40 CFR Part 261 for the US) . Contaminated materials should be incinerated or treated via approved chemical waste facilities.

Q. How can researchers validate the structural integrity of α-(4-Piperidyl)benzhydrol-d10 post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm deuteration), 13C^{13}C-NMR (to verify piperidyl and benzhydrol frameworks), and FT-IR (to identify functional groups like hydroxyl stretches at ~3200 cm1^{-1}). Cross-reference spectral data with non-deuterated analogs (e.g., and provide NMR benchmarks for similar piperidyl compounds) . LC-MS with isotopic pattern analysis ensures >99% deuteration.

Advanced Research Questions

Q. How does deuteration at the benzhydrol position influence the compound’s pharmacokinetic properties compared to its non-deuterated analog?

  • Methodological Answer : Conduct comparative in vitro assays (e.g., microsomal stability tests) to assess metabolic resistance via the "deuterium isotope effect." Use HPLC to quantify metabolite formation rates. For in vivo studies, employ radiolabeled analogs in rodent models to track tissue distribution. ’s pharmacokinetic protocols for fluorinated analogs can be adapted, with adjustments for deuterium’s kinetic impact .

Q. What computational strategies are effective in modeling α-(4-Piperidyl)benzhydrol-d10’s interactions with biological targets (e.g., σ1 receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB ID: 6DK1 for σ1). Compare binding affinities of deuterated vs. non-deuterated forms via free-energy perturbation (FEM) or molecular dynamics simulations. ’s pharmacophore models for σ1 ligands provide a template for identifying critical hydrogen-bonding and hydrophobic interactions .

Q. How should researchers address contradictions in spectral data when characterizing α-(4-Piperidyl)benzhydrol-d10 derivatives?

  • Methodological Answer : Apply multi-technique validation:

  • Scenario : Discrepancies in 13C^{13}C-NMR shifts.
  • Resolution : Use 2D NMR (HSQC, HMBC) to resolve signal overlap. Cross-check with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) as in .
  • Scenario : LC-MS shows unexpected adducts.
  • Resolution : Optimize ionization parameters (ESI vs. APCI) and validate with high-resolution TOF-MS.

Q. What experimental designs are optimal for studying the environmental stability of α-(4-Piperidyl)benzhydrol-d10 under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • Variables : pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure.
  • Analysis : Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months. Use Arrhenius plots to predict shelf-life. ’s protocols for benzohydrazide stability testing can guide buffer preparation and sampling intervals .

Q. How can interdisciplinary approaches (e.g., cheminformatics and bioassays) enhance structure-activity relationship (SAR) studies of deuterated analogs?

  • Methodological Answer : Integrate QSAR models (e.g., CoMFA, Random Forest) with in vitro data to predict bioactivity. Use PubChem or ChEMBL datasets () to train models. Validate predictions via enzyme inhibition assays (IC50 determination) and compare with non-deuterated controls. ’s framework for data infrastructure in interdisciplinary research supports this approach .

Tables for Key Data

Parameter Typical Value Method Reference
Deuteration Efficiency>99%HRMS, 1H^1H-NMR
Melting Point (non-deuterated)94–95°CDifferential Scanning Calorimetry
LogP (Predicted)2.8 ± 0.3ChemAxon Suite
σ1 Receptor Binding (Ki)12 nM (non-deuterated analog)Radioligand Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.